Tilarginine citrate

Description

Properties

CAS No. |

209913-88-2 |

|---|---|

Molecular Formula |

C13H24N4O9 |

Molecular Weight |

380.35 g/mol |

IUPAC Name |

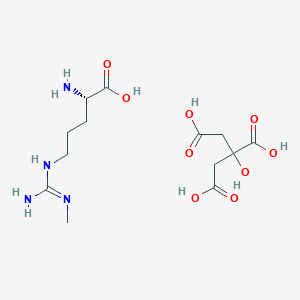

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1 |

InChI Key |

YKWLPIRSUICUFT-JEDNCBNOSA-N |

SMILES |

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tilarginine citrate; L-Ng-monomethyl arginine citrate; |

Origin of Product |

United States |

Molecular Mechanisms of Action and Enzyme Inhibition

Pan-Inhibitory Activity on Nitric Oxide Synthase (NOS) Isoforms

Tilarginine (B1682903) exhibits inhibitory activity across all three major isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). medchemexpress.commdpi.commdpi.com This broad-spectrum inhibition arises from its ability to compete with the natural substrate, L-arginine, at the active site of these enzymes. tandfonline.com

Inhibition Kinetics and Binding Affinity (Kᵢ Values) for Neuronal Nitric Oxide Synthase (nNOS)

Tilarginine demonstrates a high affinity for the neuronal isoform of NOS. The inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity, for tilarginine with rat nNOS has been reported to be approximately 0.18 µM. medchemexpress.com This low Kᵢ value indicates potent inhibition of nNOS.

Inhibition Kinetics and Binding Affinity (Kᵢ Values) for Endothelial Nitric Oxide Synthase (eNOS)

For the endothelial isoform, tilarginine also acts as a competitive inhibitor. The reported Kᵢ value for human eNOS is approximately 0.4 µM. medchemexpress.com A cell-permeable analog of arginine, it has been shown to cause a prolonged, slowly reversible inhibition of acetylcholine-induced relaxation in rat aortic rings with an IC₅₀ of 400 nM. sigmaaldrich.com

Inhibition Kinetics and Binding Affinity (Kᵢ Values) for Inducible Nitric Oxide Synthase (iNOS)

Tilarginine's inhibitory effect extends to the inducible isoform of NOS. The Kᵢ value for mouse iNOS is reported to be approximately 6 µM. medchemexpress.com While still an effective inhibitor, the higher Kᵢ value compared to nNOS and eNOS suggests a relatively lower binding affinity for iNOS. medchemexpress.com Some research indicates that tilarginine can also function as a mechanism-based inhibitor of iNOS, where the enzyme processes it into a reactive species that then inactivates the enzyme. nih.gov

Inhibition Constants (Kᵢ) of Tilarginine for NOS Isoforms

| NOS Isoform | Species | Kᵢ (µM) |

| Neuronal NOS (nNOS) | Rat | ~0.18 |

| Endothelial NOS (eNOS) | Human | ~0.4 |

| Inducible NOS (iNOS) | Mouse | ~6 |

Competitive Antagonism of L-Arginine at NOS Active Sites

The primary mechanism by which tilarginine inhibits NOS is through competitive antagonism with L-arginine. nih.govresearchgate.netmedchemexpress.com Due to its structural resemblance to L-arginine, tilarginine can bind to the same active site on the NOS enzyme. researchgate.net This binding is reversible and in direct competition with L-arginine. researchgate.net When tilarginine occupies the active site, it prevents L-arginine from binding, thereby blocking the synthesis of nitric oxide. tandfonline.com The inhibitory effect of tilarginine can be overcome by increasing the concentration of L-arginine, a characteristic feature of competitive inhibition. medchemexpress.com

Downstream Effects on Nitric Oxide (NO) Production and Signaling

By inhibiting the NOS enzymes, tilarginine directly reduces the production of nitric oxide (NO). tandfonline.com NO is a critical signaling molecule involved in a vast array of physiological processes. mdpi.comnih.gov The synthesis of NO from L-arginine by NOS is a key step in the L-arginine-NO signaling pathway. researchgate.net Once produced, NO can diffuse into target cells and activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates many of NO's downstream effects, including smooth muscle relaxation and vasodilation. mdpi.comresearchgate.net Therefore, by blocking NO synthesis, tilarginine can attenuate these NO-dependent signaling cascades. jax.org

Preclinical Research Paradigms and Model Systems

In Vitro Studies: Cellular and Biochemical Models

In the preclinical evaluation of Tilarginine (B1682903) citrate (B86180), in vitro models are fundamental for elucidating its mechanism of action and cellular effects. These studies occur in controlled laboratory environments using isolated cells and biochemical assays, which allows for a detailed investigation of the compound's interaction with its biological targets.

Cell-based assays are crucial in early drug discovery and provide a more biologically relevant context than purely biochemical assays. researchgate.net These platforms use whole cells as the research object to determine a compound's biological activity and potential effects on cellular functions like signaling, proliferation, and apoptosis. medchemexpress.comnih.gov For a compound like Tilarginine citrate, screening methodologies are designed to assess its impact on pathways regulated by its target, nitric oxide synthase (NOS).

The process typically involves high-throughput screening (HTS), where large libraries of compounds are rapidly tested. researchgate.netsci-hub.se In the context of this compound, screening would focus on its ability to modulate cellular processes dependent on nitric oxide (NO). This can involve:

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to NO levels. A decrease in the reporter signal in the presence of this compound would indicate inhibition of NO production. sci-hub.se

Phenotypic Screening: This approach identifies compounds that induce a desired change in the cellular phenotype. sci-hub.se For an NO synthase inhibitor, this could involve measuring changes in cell morphology, viability, or specific protein markers that are affected by the absence of NO.

High-Content Screening (HCS): This technology uses automated microscopy and image analysis to extract multi-parametric data from cellular responses. researchgate.net It allows for the simultaneous measurement of various parameters, such as the expression and localization of target proteins, cell cycle status, and apoptosis, providing a detailed profile of the compound's cellular effects. researchgate.netsci-hub.se

These cell-based screening methods are advantageous as they can identify active compounds, like Tilarginine, and simultaneously provide information on their cellular permeability and potential cytotoxicity. nih.govsci-hub.se

Enzyme activity assays are central to characterizing the pharmacological profile of this compound, as its primary mechanism of action is the inhibition of nitric oxide synthase (NOS). creative-biolabs.comamsbio.comdrugbank.com These assays are laboratory methods designed to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics and inhibition. creative-biolabs.com Tilarginine (L-NMMA) is known to act as a competitive antagonist to L-arginine, the natural substrate for NOS, thereby inhibiting the production of nitric oxide. medchemexpress.com

The inhibition profile of this compound is determined through a series of in vitro enzymatic assays. The key steps and data generated from these assays include:

Target Enzyme: Nitric Oxide Synthase (NOS). There are three main isoforms of this enzyme: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). Inhibition assays are performed on each isoform to determine the selectivity of the inhibitor.

Assay Principle: The activity of NOS is typically measured by monitoring the conversion of L-arginine to L-citrulline or by directly measuring NO production. Common detection methods include spectrophotometry and fluorescence. creative-biolabs.com

Inhibition Constant (Kᵢ) and IC₅₀: These values quantify the inhibitor's potency. The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for this compound are context-dependent, compounds like it are characterized by their ability to potently inhibit NOS isoforms. For example, other selective iNOS inhibitors have been shown to have IC₅₀ values in the nanomolar range. medchemexpress.com

Mechanism of Inhibition: Kinetic studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. Tilarginine is established as a competitive inhibitor, meaning it binds to the same active site as the substrate L-arginine. medchemexpress.com

A standard operating procedure for an enzyme inhibition assay involves careful selection of experimental conditions, including enzyme and substrate concentrations, and appropriate controls to ensure reliable results. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Target Enzyme | The specific protein whose activity is inhibited. | Nitric Oxide Synthase (NOS) isoforms (nNOS, eNOS, iNOS). drugbank.com |

| Mechanism of Inhibition | The mode by which the inhibitor interferes with enzyme activity. | Competitive antagonism with the substrate L-arginine. medchemexpress.com |

| Key Measurement | The primary endpoint used to quantify inhibition. | Reduction in Nitric Oxide (NO) or L-citrulline production. creative-biolabs.com |

| Potency Metrics | Values that indicate the concentration of inhibitor needed for effect. | IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). nih.gov |

By inhibiting NOS, this compound reduces the intracellular and extracellular concentrations of nitric oxide, a key signaling molecule involved in numerous physiological processes. researchgate.net Investigating the cellular responses to this modulation is critical for understanding the compound's functional consequences.

In vitro studies have demonstrated several cellular responses following the application of Tilarginine (L-NMMA):

Vascular Tone Regulation: In isolated blood vessel preparations or endothelial cell cultures, L-NMMA reduces the basal level of NO, leading to vasoconstriction. It has been shown to reduce arteriolar diameter and inhibit endothelium-dependent vasodilation. medchemexpress.com

Neurotransmission: In neuronal cell cultures, NO acts as a neurotransmitter. Inhibition of its synthesis by Tilarginine can alter neuronal signaling and synaptic plasticity. researchgate.net

Inflammatory Response: Inducible NOS (iNOS) is often upregulated during inflammation, leading to high levels of NO production. Tilarginine can inhibit iNOS, thereby modulating the inflammatory response in cell models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS). medchemexpress.com

Oxidative Stress: NO can contribute to oxidative and nitrosative stress through the formation of peroxynitrite. In certain cellular contexts, inhibiting NO production with Tilarginine could potentially mitigate this stress. Conversely, in situations where NO is protective, its inhibition could exacerbate cellular damage. nih.gov

| Cell/Tissue Model | Observed Effect of L-NMMA | Physiological Implication |

|---|---|---|

| Vascular Endothelial Cells / Arterioles | Inhibition of endothelium-dependent relaxation; vasoconstriction. medchemexpress.com | Modulation of blood flow and pressure. |

| Neuronal Cells | Inhibition of NO-mediated signaling. researchgate.net | Alteration of neurotransmission and neuronal function. |

| Immune Cells (e.g., Macrophages) | Reduced NO production in response to inflammatory stimuli. medchemexpress.com | Modulation of the inflammatory response. |

| Mitochondrial Deficiency Cells | Used to probe the role of NO in cellular metabolism and nitrosative stress. mdpi.com | Elucidation of disease mechanisms related to NO dysregulation. |

This compound is a valuable tool for investigating diseases where NO signaling is dysregulated. One such area is mitochondrial diseases. nih.gov For instance, in Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), a condition often caused by the m.3243A>G mutation in mitochondrial DNA (mtDNA), altered NO bioavailability is implicated in the pathophysiology. nih.govdrugtargetreview.com

A study using cybrid cells harboring the m.3243A>G mutation revealed that these cells have increased basal levels of NO and protein nitration compared to control cells. nih.gov In this specific model, the precursor L-arginine paradoxically reduced intracellular NO concentration and protein nitration. nih.gov Tilarginine (as L-NMMA) was used in these experiments as a tool to confirm the role of NOS in the observed effects. mdpi.com By adding L-NMMA, researchers could block the effects of L-arginine, thereby demonstrating that the observed changes were dependent on NOS activity. mdpi.com

This application in a specific disease model highlights how this compound can be used to:

Probe the involvement of the L-arginine-NO pathway in the pathology of a disease.

Dissect the complex and sometimes counterintuitive roles of NO in cells with compromised mitochondrial function. mdpi.com

Evaluate the potential of NOS inhibition as a therapeutic strategy in specific cellular contexts.

The use of Tilarginine in these specialized cell lines, such as those with cytochrome c oxidase (COX) deficiency or other respiratory chain defects, helps to clarify the relationship between mitochondrial dysfunction, NO signaling, and cellular stress. plos.org

Investigation of Cellular Responses to NO Modulation

In Vivo Studies: Animal Models of Disease and Physiological States

Following in vitro characterization, this compound is investigated in in vivo systems to understand its effects within a whole, living organism. Animal models are indispensable for studying complex physiological interactions and for providing proof-of-concept for a compound's potential therapeutic utility. scantox.comoncodesign-services.comnih.gov

Tilarginine (L-NMMA) has been utilized in a wide range of animal models to probe the role of nitric oxide in various physiological and pathological states. oncodesign-services.com These studies are essential for establishing pharmacokinetic and pharmacodynamic relationships and for validating the mechanism of action observed in vitro. oncodesign-services.com

Examples of animal models where Tilarginine has been applied include:

Models of Sepsis and Shock: In rodent models of septic shock, excessive NO production by iNOS contributes to severe hypotension and organ damage. L-NMMA has been used to inhibit NOS, study the hemodynamic consequences, and evaluate the therapeutic potential of NOS inhibition in this condition.

Models of Ischemia-Reperfusion Injury: In studies involving cardiac or cerebral ischemia, L-NMMA is used to investigate the dual role of NO. For example, in a piglet model of hypoxia-reoxygenation, L-NMMA administration was studied to assess its impact on hemodynamic recovery. researchgate.net Similarly, NOS inhibitors are explored in animal models of ischemic stroke to understand their neuroprotective potential. google.com

Models of Diabetes: The Zucker diabetic fatty rat, a model for type 2 diabetes, has been used to study cardiovascular complications where endothelial dysfunction and altered NO signaling are prominent features. researchgate.net

Phenotype-Based Screening Models: Whole-organism screening, for instance using zebrafish models of genetic diseases like Dravet syndrome, represents a powerful in vivo approach to identify compounds with therapeutic effects. eneuro.orgnih.gov While not specifically mentioning Tilarginine, these models are suitable for testing modulators of major signaling pathways, including the NO pathway.

These in vivo experiments are critical for bridging the gap between basic cellular research and potential clinical applications, providing essential data on the compound's integrated effects in a complex biological system.

| Animal Model | Disease/Physiological State Investigated | Purpose of Using L-NMMA |

|---|---|---|

| Piglets | Hypoxia-Reoxygenation Injury. researchgate.net | To assess the effect of non-selective NOS inhibition on post-resuscitation hemodynamic recovery. researchgate.net |

| Rats (Zucker Diabetic Fatty) | Type 2 Diabetes, Ischemia-Reperfusion. researchgate.net | To investigate the role of the NO pathway in cardioprotection. researchgate.net |

| Mice/Rats | Ischemic Stroke. google.com | To explore NOS inhibitors as part of a neuroprotective therapeutic strategy. google.com |

| Rodents | Septic Shock. | To block excessive NO production and study the impact on hemodynamics and organ function. |

Rodent Models for Systemic Hypertension

The investigation of systemic hypertension in preclinical settings relies on a variety of rodent models designed to mimic different aspects of human hypertensive disease. nih.gov These models are broadly categorized as genetically-induced, pharmacologically-induced, or surgically-induced. frontiersin.org The choice of model is critical as it determines the underlying pathophysiological mechanisms being studied. frontiersin.org

Pharmacologically-induced models are particularly relevant to the study of this compound, as they often involve the manipulation of the nitric oxide (NO) pathway. Tilarginine, also known as N(G)-monomethyl-L-arginine (L-NMMA), is an inhibitor of nitric oxide synthase (NOS). drugbank.comnih.gov Chronic administration of NOS inhibitors like N-nitro-L-arginine methyl ester (L-NAME), a compound with a similar mechanism of action, leads to a state of NO deficiency, resulting in systemic vasoconstriction and the development of hypertension. researchgate.net This model is instrumental for studying the direct vascular consequences of reduced NO bioavailability.

Other established rodent models provide different contexts for hypertension research. Genetically-induced models like the Spontaneously Hypertensive Rat (SHR) and Dahl Salt-Sensitive (Dahl SS) rats are widely used to study essential hypertension and salt-sensitive hypertension, respectively. frontiersin.orgresearchgate.net The SHR model, for instance, develops hypertension spontaneously and shares many characteristics with human essential hypertension. researchgate.net Surgical models, such as the two-kidney, one-clip (2K1C) model, simulate renovascular hypertension. frontiersin.org The selection of a specific model allows researchers to investigate the efficacy and mechanisms of compounds like this compound across various etiologies of hypertension.

Table 1: Overview of Selected Rodent Models for Systemic Hypertension This table is interactive. You can sort and filter the data.

| Model Type | Specific Model | Driving Mechanism | Key Characteristics |

|---|---|---|---|

| Pharmacologically-Induced | L-NAME Administration | Inhibition of Nitric Oxide Synthase | Systemic vasoconstriction, NO deficiency. researchgate.net |

| Genetically-Induced | Spontaneously Hypertensive Rat (SHR) | Polygenic | Mimics human essential hypertension, involves autonomic nervous system imbalances. frontiersin.orgresearchgate.net |

| Genetically-Induced | Dahl Salt-Sensitive (Dahl SS) Rat | Genetic predisposition | Blood pressure increase is dependent on high salt intake. frontiersin.orgnih.gov |

| Surgically-Induced | Two-Kidney, One-Clip (2K1C) | Renal artery stenosis | Simulates renovascular hypertension, involves the renin-angiotensin system. frontiersin.org |

Murine Models for Ischemic and Reperfusion Injury (e.g., iNOS-knockout mice)

The role of nitric oxide (NO) and its generating enzymes (NOS) in the pathophysiology of ischemia-reperfusion injury (IRI) is complex, with different isoforms playing distinct roles. mdpi.com Murine models, particularly those involving genetic modification like inducible nitric oxide synthase (iNOS) knockout mice, are invaluable for dissecting these isoform-specific contributions. mdpi.comjax.org this compound acts as an inhibitor of NOS, with a notable action on iNOS, making these models highly relevant for understanding its potential effects.

Research using iNOS-knockout (iNOS-/-) mice has demonstrated the critical role of iNOS in mediating tissue damage following an ischemic event. In a model of intestinal ischemia-reperfusion, iNOS-/- mice showed significantly greater resistance to gut mucosal injury and bacterial translocation compared to their wild-type (iNOS+/+) counterparts. nih.gov This suggests that the upregulation of iNOS and the subsequent burst of NO production during reperfusion are key drivers of the breakdown in gut barrier function. nih.gov

Similarly, in models of focal cerebral ischemia, the iNOS pathway has been implicated in exacerbating brain injury. One study found that administering the NOS substrate, L-arginine, after an induced stroke increased the infarct volume in wild-type mice but had no such detrimental effect in iNOS-null mice. nih.gov This finding strongly supports the hypothesis that the harmful effects of excess L-arginine in this context are dependent on its conversion to NO by iNOS. nih.gov These models highlight that inhibiting iNOS activity, the mechanism of action of Tilarginine, could be a focal point for mitigating IRI.

Table 2: Research Findings in Ischemia-Reperfusion Injury Models This table is interactive. You can sort and filter the data.

| Model | Injury Type | Key Finding in Wild-Type (WT) Mice | Key Finding in iNOS-Knockout (KO) Mice | Reference |

|---|---|---|---|---|

| Intestinal Ischemia-Reperfusion | Gut Injury / Bacterial Translocation | 72% of mice experienced bacterial translocation after injury. | Only 28% of mice experienced bacterial translocation; increased resistance to mucosal injury. | nih.gov |

| Focal Cerebral Ischemia | Brain Infarct | L-arginine administration post-ischemia increased neocortex infarct volume by 28±5%. | L-arginine administration did not enlarge the infarct volume. | nih.gov |

Animal Models for Tumor Growth and Metastasis Studies

Preclinical animal models are essential for investigating the complex, multi-step process of tumor growth and metastasis. crownbio.com Commonly used models include the transplantation of cancer cell lines into mice, which can be either syngeneic (mouse cells into immunocompetent mice) or xenograft (human cells into immunodeficient mice). crownbio.com Genetically engineered mouse models (GEMMs), which develop tumors de novo, are also employed as they closely mimic human cancer progression in an immunocompetent setting. crownbio.com

A widely utilized syngeneic model for studying aggressive, metastatic cancer is the 4T1 murine mammary carcinoma model. td2inc.commdpi.com When these cells are implanted into the mammary fat pad of BALB/c mice, they form a primary tumor and spontaneously metastasize to distant sites, including the lungs, lymph nodes, and liver, mirroring the progression of stage IV human breast cancer. td2inc.commdpi.com The robust and predictable metastatic nature of the 4T1 model makes it suitable for evaluating therapeutic interventions that target metastatic spread. td2inc.com

The role of nitric oxide synthase, particularly iNOS, in the tumor microenvironment is multifaceted, influencing angiogenesis, immune surveillance, and cell signaling. Excessive NO production by iNOS has been implicated in promoting tumor progression in some contexts. jax.org Therefore, studying NOS inhibitors like this compound within these established cancer models allows for the investigation of how modulating the NO pathway affects primary tumor growth and the dissemination of cancer cells.

Table 3: Common Animal Models for Tumor Metastasis Research This table is interactive. You can sort and filter the data.

| Model Type | Specific Example | Mouse Strain(s) | Key Features |

|---|---|---|---|

| Syngeneic Cell Line | 4T1 Mammary Carcinoma | BALB/c | Highly tumorigenic and spontaneously metastatic; used for breast cancer research. td2inc.commdpi.com |

| Genetically Engineered (GEMM) | MMTV-PyMT | Varies | Spontaneous development of mammary tumors with metastasis to lymph nodes and lungs. crownbio.com |

| Experimental Metastasis | Intravenous (i.v.) Injection | Varies | Bypasses primary tumor formation to study later stages of metastasis (e.g., extravasation, colonization). crownbio.com |

| Orthotopic Implantation | Varies by cancer type | Varies | Tumor cells are implanted in the corresponding organ of origin, providing a relevant microenvironment. crownbio.com |

Experimental Models for Regional Blood Flow Dynamics

Understanding the contribution of endogenous nitric oxide to the maintenance of vascular tone and the regulation of blood flow to different organs is fundamental. Experimental models in conscious animals, instrumented for real-time hemodynamic monitoring, provide crucial insights. Tilarginine (as L-NMMA) has been used specifically in these models to probe the physiological role of endothelium-derived NO. nih.gov

In studies using conscious, chronically instrumented Long-Evans rats, the systemic and regional hemodynamic effects of NOS inhibition were quantified. nih.gov The administration of L-NMMA resulted in a dose-dependent increase in mean blood pressure and a corresponding decrease in heart rate (bradycardia). nih.gov This systemic pressor effect was accompanied by significant vasoconstriction in multiple, distinct vascular beds.

Using pulsed Doppler probes, researchers observed that L-NMMA induced a pronounced and long-lasting reduction in blood flow in the internal carotid, mesenteric, renal, and hindquarters vascular beds. nih.gov This demonstrates that basal NO production plays a critical role in maintaining resting blood flow and low vascular resistance across different regional circulations. The effects were enantiomerically specific and could be reversed by the NOS substrate L-arginine, but not D-arginine, confirming the mechanism of action was via NOS inhibition. nih.gov These models are therefore essential for characterizing the impact of compounds like this compound on vascular tone and organ perfusion. drugbank.com

Table 4: Hemodynamic Effects of L-NMMA in Conscious Rats This table is interactive. You can sort and filter the data.

| Parameter | Effect of L-NMMA | Specific Observation |

|---|---|---|

| Mean Blood Pressure | Increase | Dose-dependent and long-lasting. nih.gov |

| Heart Rate | Decrease | Bradycardia observed. nih.gov |

| Internal Carotid Vasculature | Vasoconstriction | Dose-dependent reduction in blood flow. nih.gov |

| Mesenteric Vasculature | Vasoconstriction | Dose-dependent reduction in blood flow. nih.gov |

| Renal Vasculature | Vasoconstriction | Dose-dependent reduction in blood flow. nih.gov |

| Hindquarters Vasculature | Vasoconstriction | Dose-dependent reduction in blood flow. nih.gov |

Biological Activities and Therapeutic Potential in Preclinical Investigations

Modulation of Immunological Responses in Disease Models

Immunomodulating Activities Through NOS Inhibition

Tilarginine (B1682903) citrate's primary mechanism of action involves the inhibition of nitric oxide synthase (NOS), an enzyme family that produces nitric oxide (NO). cancer.govprobes-drugs.org NO is a signaling molecule with diverse roles in the immune system. nih.gov In the context of the tumor microenvironment (TME), NO can contribute to immunosuppression. cancer.gov By blocking NOS activity, tilarginine is thought to counteract these immunosuppressive effects. cancer.govevitachem.com

Preclinical studies have highlighted that the reduction in NOS activity by tilarginine may lead to an enhanced tumor antigen-specific immune response. cancer.gov The rationale is that by limiting NO production, the inhibitory constraints on immune cells within the TME are lessened, allowing for a more robust anti-tumor immune attack. Arginine, the substrate for NOS, is a critical amino acid for T-cell proliferation and function. frontiersin.org Depletion of arginine in the TME by cells expressing arginase, another arginine-metabolizing enzyme, is a known mechanism of immunosuppression. mdpi.com While tilarginine directly inhibits NOS, the broader context of arginine metabolism is crucial to understanding the immunological consequences in the TME. frontiersin.orgmdpi.com

Abrogation of Immunosuppressive Tumor Microenvironments

The tumor microenvironment is often characterized by conditions that suppress the activity of tumor-infiltrating immune cells, such as T lymphocytes. frontiersin.orgnih.gov High levels of NO produced by inducible NOS (iNOS) within the TME can contribute to this immunosuppressive state. cancer.gov Tilarginine's ability to inhibit NOS is therefore investigated for its potential to dismantle this immunosuppressive shield. cancer.govgaleratx.com

Research suggests that by reducing NO production, tilarginine can help to reverse the immunosuppressive nature of the TME. cancer.govgaleratx.com This can lead to increased infiltration and activation of CD8+ T cells and a shift in macrophage polarization towards a more anti-tumor M1 phenotype. nih.gov The overarching goal of this approach is to transform an immunologically "cold" tumor, which is unresponsive to immune attack, into a "hot" tumor that is recognized and targeted by the immune system. nih.gov

Antineoplastic Activities in Experimental Cancer Models

Reversal of Chemoresistance in Tumor Models

Chemoresistance is a significant hurdle in cancer therapy, where cancer cells develop mechanisms to evade the cytotoxic effects of chemotherapeutic drugs. mdpi.comoncotarget.com One of the emerging areas of preclinical research is the potential for tilarginine to reverse this resistance. galeratx.com The overexpression of NOS in some tumors is linked to chemoresistance. galeratx.com

In preclinical models, particularly in triple-negative breast cancer (TNBC), the combination of tilarginine with chemotherapy has shown promising results. galeratx.com The inhibition of NOS by tilarginine appears to sensitize resistant cancer cells to the effects of chemotherapy, leading to a more significant anti-tumor response than chemotherapy alone. galeratx.com This suggests that tilarginine could be a valuable component of combination therapies aimed at overcoming acquired resistance to standard cytotoxic agents. mdpi.com

Suppression of Tumor Growth and Metastatic Progression

Nitric oxide is implicated in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and metastasis, the spread of cancer to distant sites. cancer.gov By inhibiting NOS, tilarginine has been investigated for its ability to impede these critical processes in cancer progression. cancer.govnih.gov

Preclinical studies have demonstrated that tilarginine can inhibit tumor cell proliferation. cancer.gov In models of triple-negative breast cancer, the use of a NOS inhibitor like tilarginine in combination with chemotherapy has been shown to regress tumor growth and prevent the cancer from spreading. galeratx.com The mechanism is thought to involve the disruption of NO-mediated signaling pathways that drive tumor growth and metastasis. cancer.govnih.gov

Table 1: Preclinical Findings on Tilarginine Citrate (B86180) in Cancer Models

| Preclinical Model | Therapeutic Combination | Observed Effects | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Tilarginine + Chemotherapy | Regression of tumor growth and prevention of metastasis. | galeratx.com |

| General Tumor Models | Tilarginine | Inhibition of tumor cell proliferation. | cancer.gov |

Radiosensitization Mechanisms in Preclinical Cancer Cells

Radiotherapy is a cornerstone of cancer treatment that uses ionizing radiation to kill cancer cells, primarily by inducing DNA damage. ijbs.com However, some cancer cells can repair this damage, leading to radioresistance. ijbs.com Radiosensitizers are agents that make cancer cells more susceptible to radiation. nih.gov

Preclinical research suggests that modulating NO levels can influence the radiosensitivity of tumor cells. High concentrations of NO have been shown to induce radiosensitization. While tilarginine is a NOS inhibitor, the complex role of NO in the response to radiation is an area of active investigation. For instance, L-arginine, the substrate for NOS, has been shown to enhance the effect of radiation in brain metastases through an NO-mediated mechanism. This effect was linked to metabolic changes that impaired the cancer cells' ability to repair DNA damage. Other studies have shown that agents that induce G2/M cell cycle arrest, a phase where cells are more radiosensitive, can act as radiosensitizers. mdpi.com The precise mechanisms by which a NOS inhibitor like tilarginine might influence radiosensitivity are still being elucidated in preclinical models and may involve complex interactions with tumor metabolism and DNA repair pathways. mdpi.com

Influences on Metabolic Homeostasis

The role of nitric oxide in metabolic regulation is complex, and its inhibition by compounds such as tilarginine citrate has been a subject of extensive preclinical research. These investigations have explored its effects in models of obesity and type 2 diabetes, and its impact on cellular stress pathways.

Investigations in Obesity Models

Preclinical studies using animal models of obesity have investigated the consequences of nitric oxide synthase inhibition on metabolic parameters. nih.govnih.gov The obese Zucker rat (OZR), a well-established genetic model of obesity and insulin (B600854) resistance, has been utilized to explore these effects. nih.govd-nb.info In one such study, the administration of L-NMMA to both obese and lean Zucker rats was used to assess its impact on insulin sensitivity. The findings revealed that L-NMMA induced a significant degree of insulin resistance in both obese and lean animals. nih.gov Specifically, intraportal administration of L-NMMA led to a marked inhibition of insulin sensitivity. nih.gov

This suggests that the nitric oxide pathway is a crucial component of insulin action, and its impairment contributes to the insulin resistance observed in obesity. nih.gov Research in high-fat diet-induced obese rats using the related NOS inhibitor L-NAME showed that the vasculature of obese rats was more resistant to the effects of NOS inhibition compared to control rats, suggesting an adaptation in the endothelial L-arginine/NO pathway in response to diet-induced obesity. scielo.br The collective data from these models indicate that while NO may have roles in regulating food intake and energy expenditure, the inhibition of its synthesis has profound effects on insulin action and glucose metabolism in the context of obesity. nih.govnih.gov

Table 1: Effects of L-NMMA on Insulin Sensitivity in Obese and Lean Zucker Rats

| Animal Model | Parameter Measured | Observation | Finding |

|---|---|---|---|

| Obese Zucker Rat (OZR) | Insulin Sensitivity (IS) | Basal IS was significantly lower than in Lean Zucker Rats (LZR). L-NMMA administration caused a 48.3% inhibition of IS. nih.gov | Demonstrates that the nitric oxide pathway is active and its inhibition worsens insulin resistance in this obesity model. nih.gov |

| Lean Zucker Rat (LZR) | Insulin Sensitivity (IS) | Basal IS was significantly higher than in OZR. L-NMMA administration caused a 46.4% inhibition of IS. nih.gov | Confirms the importance of the NO pathway for maintaining normal insulin sensitivity. nih.gov |

Research in Type 2 Diabetes Models

The link between nitric oxide synthase inhibition and the pathogenesis of type 2 diabetes has been explored in various experimental models. nih.govmedsci.orgnih.gov Systemic or central nervous system (CNS) administration of L-NMMA in healthy rats has been shown to induce abnormalities that mimic key features of type 2 diabetes. jci.org

In one key study, intracerebroventricular (ICV) administration of L-NMMA to Sprague-Dawley rats resulted in a 30% increase in basal glucose levels and a 22% reduction in glucose disposal rates during a euglycemic-hyperinsulinemic clamp. jci.org Furthermore, the insulin secretory response to a hyperglycemic clamp was reduced by 28% in L-NMMA-infused rats compared to controls. jci.org These findings suggest that centrally-acting NOS pathways are involved in controlling peripheral insulin action and secretion, and their inhibition can lead to both insulin resistance and impaired insulin secretion, the hallmark defects of type 2 diabetes. jci.org

Other studies have corroborated that acute administration of NOS inhibitors like L-NMMA or L-NAME can result in marked insulin resistance and hyperglycemia. scialert.netharvardapparatus.com Conversely, some research in normoglycemic rats has shown that L-NMMA can significantly lower postprandial blood glucose concentrations compared to controls. jnsbm.org This highlights the complex and context-dependent role of the NO pathway in glucose homeostasis.

Table 2: Preclinical Findings of L-NMMA in Models Relevant to Type 2 Diabetes

| Animal Model | Administration Route | Key Findings | Implication |

|---|---|---|---|

| Sprague-Dawley Rats | Intracerebroventricular (ICV) | Caused hyperglycemia, defects in insulin secretion, and impaired insulin action. jci.org | Suggests CNS nitric oxide pathways are critical in regulating peripheral glucose metabolism. jci.org |

| Sprague-Dawley Rats | Systemic | Induced marked insulin resistance and hypertension. scialert.netharvardapparatus.com | Systemic NOS inhibition impairs insulin-mediated glucose disposal. scialert.netharvardapparatus.com |

| Normoglycemic Rats | Not specified | Significantly lowered postprandial blood glucose concentrations. jnsbm.org | Indicates a complex role for NO in post-meal glucose regulation. jnsbm.org |

Impact on Nitro-Oxidative Stress in Cellular Systems

Nitro-oxidative stress arises from an imbalance between reactive oxygen species (ROS), reactive nitrogen species (RNS), and the antioxidant defense systems. uantwerpen.befrontiersin.org Nitric oxide is a key RNS, and its interaction with superoxide (B77818) radicals can form peroxynitrite, a potent oxidizing and nitrating agent that can damage biomolecules. nih.gov The inhibition of NOS by this compound directly reduces NO production, which can, in turn, modulate the landscape of nitro-oxidative stress. medchemexpress.com

In vitro studies have begun to unravel this relationship. In cell lines with mitochondrial DNA mutations that model certain mitochondrial diseases, baseline levels of NO and protein nitration were found to be elevated. nih.govmdpi.com Interestingly, treatment with L-arginine, the substrate for NOS, actually reduced intracellular NO concentration and protein nitration in these specific cells, suggesting a complex regulatory feedback mechanism. nih.govmdpi.com

In other cellular systems, the interplay is also complex. For instance, in an in vitro model of argininic acid-induced toxicity, antioxidants and the NOS inhibitor L-NAME were able to prevent most of the induced alterations in oxidative stress markers in erythrocytes and kidney tissue. nih.gov This indicates that blocking NOS activity can be protective against certain types of oxidative damage. The impact of tilarginine on nitro-oxidative stress is therefore dependent on the specific cellular context and the underlying balance of reactive species.

Effects on Cardiovascular and Ocular Physiology in Experimental Setups

This compound's primary mechanism of action, the inhibition of nitric oxide synthesis, has profound and direct implications for cardiovascular and ocular physiology, given the critical role of NO in regulating vascular tone and blood flow. drugbank.comrcsb.org

In the cardiovascular system, preclinical investigations have consistently demonstrated the vasoconstrictive effects of L-NMMA. In the perfused mesenteric arterial bed of rats, L-NMMA reversed acetylcholine-induced, endothelium-dependent relaxation. nih.gov This fundamental observation underscores the role of NO as the endothelium-derived relaxing factor. Systemic administration of L-NMMA in animal models and healthy humans leads to increases in blood pressure and vascular resistance. nih.govahajournals.org Studies in models of shock have shown that this vasoconstriction can lead to a decrease in cardiac output and reduced tissue oxygen delivery. nih.gov

In the field of ophthalmology, research has explored the role of NO in regulating ocular blood flow and responding to injury. nih.govnih.govmdpi.com NO produced by endothelial NOS is vital for maintaining the vasomotor function of the retinal microvasculature. nih.gov In a rat model of ischemia/reperfusion injury, inhibiting NOS with N(G)-nitro-L-arginine during the initial reperfusion phase was found to delay the recovery of retinal function. nih.gov This suggests that endogenous NO production is protective and essential for recovery from ischemic insults in the eye. Tilarginine's potential to modulate blood flow has made it a tool for investigating ocular physiology, particularly concerning the optic disk and regional blood flow. medchemexpress.commedchemexpress.com

Table 3: Summary of Preclinical Cardiovascular and Ocular Effects of Tilarginine (L-NMMA)

| System | Experimental Model | Key Effect of L-NMMA | Physiological Implication |

|---|---|---|---|

| Cardiovascular | Perfused rat mesenteric vascular bed | Reversal of acetylcholine-induced vasodilation. nih.gov | Blocks endothelium-dependent relaxation. nih.gov |

| Healthy human subjects | Increased blood pressure and vascular resistance. ahajournals.org | Demonstrates systemic vasoconstrictor effects. ahajournals.org | |

| Animal models of shock | Decreased cardiac output, increased pulmonary vascular resistance. nih.gov | Unfavorable hemodynamic changes in shock states. nih.gov | |

| Ocular | Rat model of retinal ischemia/reperfusion | Delayed retinal functional recovery (with a similar NOS inhibitor). nih.gov | Endogenous NO is protective against ischemic retinal injury. nih.gov |

Interactions with Fundamental Biological Pathways

Regulation of the Nitric Oxide Pathway

Tilarginine (B1682903) citrate's most prominent role is the regulation of the nitric oxide (NO) pathway. By competitively inhibiting all isoforms of nitric oxide synthase (NOS), it curtails the production of NO, a critical signaling molecule involved in numerous physiological processes. medchemexpress.comcaymanchem.comnih.gov

Tilarginine, through its active component N(G)-monomethyl-L-arginine (L-NMMA), acts as a non-selective inhibitor of the three primary NOS isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). nih.govmedchemexpress.com However, its inhibitory potency varies among these isoforms, demonstrating a differential effect. Research indicates that L-NMMA has distinct inhibitor constants (Ki) for each isoform, with the highest affinity for nNOS, followed by eNOS, and a significantly lower affinity for iNOS. medchemexpress.comcaymanchem.commedchemexpress.com This suggests that at lower concentrations, tilarginine would more profoundly affect the constitutive production of NO in neuronal and endothelial tissues compared to the inducible production often associated with immune responses. caymanchem.commedchemexpress.com

Interactive Table: Inhibitor Constants (Ki) of L-NMMA for NOS Isoforms

| NOS Isoform | Source Organism | Approximate Ki Value (μM) | Reference |

| nNOS | Rat | 0.18 | medchemexpress.com, medchemexpress.com, caymanchem.com |

| eNOS | Human | 0.4 | medchemexpress.com, medchemexpress.com, caymanchem.com |

| iNOS | Mouse | 6 | medchemexpress.com, medchemexpress.com, caymanchem.com |

Endogenous nitric oxide production is critical for various signaling cascades, most notably the cGMP-mediated pathway that leads to vascular smooth muscle relaxation. drugbank.com Tilarginine citrate (B86180) directly interferes with this process by blocking the synthesis of NO from L-arginine. medchemexpress.commedchemexpress.com This inhibition prevents the activation of soluble guanylate cyclase, thereby reducing cGMP levels and attenuating downstream signaling. This is evidenced by studies showing that L-NMMA inhibits vasodilation in response to endothelium-dependent agents like acetylcholine (B1216132) but does not affect relaxation induced by endothelium-independent NO donors. medchemexpress.com Furthermore, the arginine-NO pathway plays a regulatory role in the metabolism of energy substrates and helps modulate blood flow to various tissues; by inhibiting NO synthesis, tilarginine can counteract these metabolic and hemodynamic effects. nih.gov

Differential Effects on NO Production by Specific NOS Isoforms

Interconnections with Arginine Metabolism and Urea (B33335) Cycle

As an analogue of L-arginine, tilarginine's interactions extend beyond the NO pathway, influencing the broader network of arginine metabolism and its connection to the urea cycle. probes-drugs.orggenome.jp

Tilarginine citrate functions as a competitive antagonist to L-arginine at the active site of nitric oxide synthases. medchemexpress.commedchemexpress.com This means it directly competes with the natural substrate, L-arginine, for binding to the enzyme. medchemexpress.com The inhibitory effect of tilarginine is reversible and can be overcome by increasing the concentration of L-arginine, a classic characteristic of competitive inhibition. medchemexpress.com By occupying the enzyme's binding site, tilarginine effectively reduces the availability of L-arginine for conversion into nitric oxide and citrulline. medchemexpress.com

The inhibition of the NOS pathway by tilarginine can indirectly influence other enzymes that utilize L-arginine as a substrate. With the primary route of arginine metabolism blocked, the amino acid may be shunted towards other metabolic pathways.

Arginase: This enzyme converts L-arginine into ornithine and urea as part of the urea cycle. mdpi.com By inhibiting NOS, tilarginine increases the potential substrate pool available for arginase. This could theoretically lead to increased production of ornithine and urea. The urea cycle is essential for detoxifying ammonia (B1221849) in the liver. davuniversity.org

Ornithine Carbamoyl (B1232498) Transferase (OCT): This mitochondrial enzyme catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. frontiersin.orgwikidoc.orguniprot.org While tilarginine does not directly interact with OCT, its influence on arginine and ornithine levels could have downstream effects on the urea cycle's efficiency.

Ornithine and Citrulline: Tilarginine directly reduces the production of citrulline that is generated as a co-product of NO synthesis. mdpi.comwikipedia.org The subsequent impact on plasma ornithine and citrulline levels can be complex, as these metabolites are interconverted within the urea cycle and related pathways. vaia.commdpi.combevital.no For instance, studies on arginine deficiency have shown significant alterations in the levels of urea cycle intermediates. nih.gov

Competitive Interactions with L-Arginine Substrate Availability

Modulation of Energy Metabolism and Cellular Respiration

There is compelling evidence that the arginine-NO pathway, which tilarginine inhibits, is a key regulator of energy metabolism. nih.govnih.gov Nitric oxide influences the metabolism of glucose, fatty acids, and amino acids in tissues like skeletal muscle, liver, and adipose tissue. nih.govnih.gov

By inhibiting NO production, tilarginine can modulate cellular energy processes. Physiological levels of NO typically stimulate glucose uptake and the oxidation of glucose and fatty acids. nih.gov Therefore, inhibition of NO synthesis by tilarginine may lead to reduced glucose utilization and a shift in energy substrate metabolism. This is supported by findings that chronic inhibition of NO synthesis can lead to hyperlipidemia and increased fat accumulation. nih.gov

The mechanism for this modulation is thought to involve several cGMP-dependent pathways. NO can stimulate the phosphorylation of AMP-activated protein kinase (AMPK), which in turn decreases the levels of malonyl-CoA, a key regulator of fatty acid oxidation. nih.gov Furthermore, NO signaling can enhance mitochondrial biogenesis. nih.gov Consequently, tilarginine, by blocking NO, can interfere with these fundamental processes of energy regulation and cellular respiration. The citric acid cycle is the central hub of cellular respiration, responsible for generating energy through the oxidation of acetyl-CoA. libretexts.orgbyjus.comnumberanalytics.com A deficiency in urea-cycle amino acids, which can be functionally mimicked by tilarginine's interference, has been shown to cause elevated urinary excretion of citric acid, suggesting a disruption in the citric acid cycle. nih.gov

Effects on ATP and NAD+ Levels in Cancer Cells

Research has demonstrated that the modulation of the L-arginine-NO pathway, which is directly targeted by this compound, has a tangible impact on the energy currency of cancer cells. Specifically, increased NO production, stimulated by its precursor L-arginine, has been shown to induce a significant reduction in intracellular ATP content. conicet.gov.ar This effect was observed to be time-dependent, with a notable decrease in ATP levels occurring shortly after the stimulation of NO synthesis. conicet.gov.ar

Furthermore, the administration of an L-arginine-derived NO stimulus also leads to a reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). conicet.gov.ar NAD+ is a crucial coenzyme for numerous metabolic reactions, including glycolysis. The depletion of NAD+ can, therefore, have widespread effects on cellular energy production.

Crucially, these metabolic effects on both ATP and NAD+ were demonstrated to be dependent on nitric oxide synthase activity. conicet.gov.ar The use of a NOS inhibitor, the active component of this compound, was able to rescue these effects, indicating that this compound, by blocking NO production, would prevent the depletion of ATP and NAD+ that is otherwise induced by high NO levels. conicet.gov.ar

Table 1: Impact of L-Arginine/NO Pathway Modulation on Cellular Metabolites

| Metabolite | Effect of Increased NO Production | Role of NOS Inhibition (this compound's Mechanism) | Reference |

| ATP | Significant reduction | Rescues ATP levels | conicet.gov.ar |

| NAD+ | Significant reduction | Rescues NAD+ levels | conicet.gov.ar |

This table is generated based on findings from studies modulating the L-arginine/NO pathway, which is the target of this compound.

Impact on Glycolysis and Related Enzymes (e.g., GAPDH)

The glycolytic pathway is a central component of cancer cell metabolism, often upregulated in a phenomenon known as the Warburg effect. The L-arginine-NO axis, and by extension this compound, directly intersects with this pathway.

Studies have revealed that elevated NO levels lead to a reduction in the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic cascade. conicet.gov.ar This inhibition is thought to occur through the NO-dependent S-nitrosylation of GAPDH. conicet.gov.ar The consequence of reduced GAPDH activity is a decrease in the levels of downstream glycolytic metabolites. conicet.gov.ar

The reduction in NAD+ levels, as mentioned previously, also contributes to the decreased activity of GAPDH, as NAD+ is a necessary cofactor for its enzymatic function. conicet.gov.arnih.gov By inhibiting NOS and thus preventing the NO-mediated effects on GAPDH and NAD+, this compound can indirectly modulate the glycolytic flux in cancer cells.

Table 2: Effect on Glycolysis and GAPDH

| Pathway/Enzyme | Effect of Increased NO Production | Mechanism | Implication of this compound | Reference |

| Glycolysis | Reduced flux | Inhibition of GAPDH | Modulates glycolytic rate | conicet.gov.ar |

| GAPDH | Inhibition | NO-dependent S-nitrosylation, NAD+ depletion | Prevents inhibition by NO | conicet.gov.ar |

This table is based on research investigating the NO-dependent regulation of glycolysis, a pathway influenced by this compound.

Engagement with DNA Damage Response Pathways (e.g., PARP Hyperactivation)

The integrity of the DNA damage response (DDR) is critical for cell survival, and cancer cells often have altered DDR pathways. The metabolic changes induced by the L-arginine-NO pathway are intricately linked to the DDR, particularly through the enzyme poly(ADP-ribose) polymerase (PARP).

Research has shown that the metabolic stress induced by NO, including the reduction in glycolysis and NAD+ levels, is associated with the hyperactivation of PARP. conicet.gov.ar PARP is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. Hyperactivation of PARP can lead to a significant depletion of its substrate, NAD+, further impacting cellular energy and potentially leading to cell death. news-medical.net

This NO-dependent hyperactivation of PARP upon nitrosative DNA damage creates a vulnerability in cancer cells. conicet.gov.ar Furthermore, it has been demonstrated that the inhibition of NOS by L-NMMA (the active component of this compound) can rescue the decrease in DNA synthesis caused by L-arginine-induced NO production. researchgate.net This directly implicates the NO pathway, which this compound inhibits, in the modulation of the DNA damage response. researchgate.net The combination of a NOS inhibitor with therapies that induce DNA damage has been shown to augment the therapeutic effect. nih.gov

Table 3: Interaction with DNA Damage Response Pathways

| Pathway/Component | Effect of Increased NO Production | Role of NOS Inhibition (this compound's Mechanism) | Reference |

| PARP | Hyperactivation | Prevents NO-mediated hyperactivation | conicet.gov.ar |

| DNA Synthesis | Decreased | Rescues DNA synthesis | researchgate.net |

| DNA Damage | Increased (nitrosative) | Reduces nitrosative stress | conicet.gov.ar |

This table summarizes findings on the interplay between the NO pathway and the DNA damage response, which is influenced by this compound.

Methodological Approaches and Analytical Techniques in Tilarginine Research

In Vitro Enzymatic Assays for NOS Activity Quantification

The primary mechanism of tilarginine (B1682903) is the inhibition of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO) from L-arginine. abcam.comdrugbank.com Quantifying this inhibition is fundamental to understanding its biological effects.

A standard method for measuring NOS activity is the radiochemical assay, which tracks the conversion of radiolabeled L-arginine (e.g., L-[3H]arginine) to L-[3H]citrulline. oxfordbiomed.comcaymanchem.com This technique is highly sensitive, allowing for detection at the picomole level. caymanchem.com The assay involves incubating the enzyme source with the radiolabeled substrate in the presence and absence of inhibitors like tilarginine. The reaction is stopped, and the radiolabeled citrulline is separated from the unreacted arginine using ion-exchange chromatography. The radioactivity of the eluate is then measured to determine NOS activity. caymanchem.com

Another common approach is the colorimetric assay, which measures the stable degradation products of NO, namely nitrate (B79036) and nitrite (B80452). abcam.comoxfordbiomed.com This method often involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the quantification of total nitrite using the Griess Reagent. oxfordbiomed.com This produces a colored product with a strong absorbance at 540 nm, providing a measure of total NO production and thus NOS activity. abcam.com For more precise quantification, especially in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure isotopically labeled citrulline, such as ¹⁵N₃-citrulline, formed from ¹⁵N-arginine. nih.gov

Table 1: Comparison of In Vitro NOS Activity Assays

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radiochemical Assay | Measures conversion of L-[³H]arginine to L-[³H]citrulline. oxfordbiomed.comcaymanchem.com | High sensitivity (picomole level). caymanchem.com | Requires handling of radioactive materials, expensive. oxfordbiomed.com |

| Colorimetric (Griess) Assay | Measures nitrate and nitrite, stable NO degradation products. abcam.comoxfordbiomed.com | Low-cost, no radioactivity, high-throughput adaptable. oxfordbiomed.com | Indirect measurement, potential interference from other substances. |

| LC-MS/MS | Quantifies isotopically labeled citrulline. nih.gov | High specificity and accuracy. nih.gov | Requires specialized equipment and expertise. |

Cell Culture Models for Mechanistic Elucidation

Cell culture models are invaluable tools for dissecting the molecular mechanisms of tilarginine's action in a controlled environment. numberanalytics.com Both 2D and 3D cell culture systems are employed to study various cellular processes. numberanalytics.commdpi.com

Traditional 2D cell cultures, where cells are grown in a monolayer, are widely used to investigate the effects of tilarginine on cell proliferation, migration, and signaling pathways. mdpi.com For instance, in studies of triple-negative breast cancer (TNBC), cell lines are treated with NOS inhibitors like L-NMMA (a form of tilarginine) to assess changes in cell viability and the expression of factors involved in epithelial-mesenchymal transition (EMT). researchgate.net

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used as they more accurately mimic the in vivo microenvironment. medipol.edu.trnih.gov These models allow for the study of cell-cell and cell-matrix interactions, which are crucial in understanding disease pathology and drug response. mdpi.comnih.gov For example, 3D cultures can be used to investigate how tilarginine affects the tumor microenvironment and the interactions between cancer cells and stromal cells. nih.gov

Table 2: Applications of Cell Culture Models in Tilarginine Research

| Model Type | Application | Key Findings/Insights |

|---|---|---|

| 2D Monolayer Cultures | Investigating effects on cell proliferation and migration in cancer cells. researchgate.net | NOS inhibitors can diminish cancer cell proliferation and migration in vitro. researchgate.net |

| 3D Spheroid/Organoid Cultures | Elucidating the role of the tumor microenvironment and drug resistance. nih.gov | Provides a more accurate representation of in vivo conditions to study complex cellular interactions. medipol.edu.trnih.gov |

| Co-culture Systems | Studying the interaction between different cell types (e.g., cancer cells and immune cells). | Allows for the investigation of how tilarginine modulates immune responses within a tumor context. |

Animal Model Selection and Experimental Design in Preclinical Studies

Preclinical studies in animal models are essential for evaluating the in vivo efficacy and physiological effects of tilarginine. texilajournal.com The choice of animal model is critical and depends on the disease being studied. nih.gov For instance, in sepsis research, rodent models are often used to induce a septic shock-like state to test the effects of NOS inhibitors. In cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. nih.gov

The experimental design of these preclinical studies is crucial for obtaining robust and translatable results. nih.gov Key considerations include the use of appropriate controls, randomization, and blinding to minimize bias. biocanrx.com Cross-over designs, where the same animals receive both the treatment and a placebo in different periods, can help reduce inter-subject variability. nih.gov Studies often involve administering tilarginine and monitoring physiological parameters, tumor growth, or survival rates. texilajournal.comnih.gov For example, in studies of anaphylactic shock, animal models are used to investigate the effect of NOS pathway inhibition on blood pressure and survival. mdpi.com

Molecular Biology Techniques for Pathway Analysis (e.g., Immunohistochemistry for Enzyme Expression)

A variety of molecular biology techniques are used to analyze the pathways affected by tilarginine. depauw.edu These techniques help to understand the molecular mechanisms underlying its observed effects. nih.gov

Immunohistochemistry (IHC) is a widely used technique to visualize the expression and localization of specific proteins within tissues. researchgate.netgoogle.com In tilarginine research, IHC is used to examine the expression of NOS isoforms (nNOS, eNOS, and iNOS) in various tissues. mdpi.comresearchgate.net For example, studies have used IHC to show increased iNOS and eNOS expression in pulmonary and cardiac cells after anaphylactic shock and to demonstrate high iNOS expression in human triple-negative breast cancer samples. researchgate.netmdpi.com

Other molecular techniques employed include Western blotting to quantify protein expression levels and quantitative real-time PCR (qRT-PCR) to measure mRNA levels of target genes. nih.gov These methods can reveal how tilarginine treatment alters the expression of genes and proteins involved in specific signaling pathways, such as those related to cell cycle control or apoptosis. nih.gov

Biochemical Assays for Metabolite Profiling (e.g., NO content, protein nitration)

Biochemical assays are crucial for profiling the metabolic changes induced by tilarginine. These assays provide a snapshot of the physiological state of a biological system. thermofisher.com

The measurement of nitric oxide (NO) content is a direct way to assess the efficacy of tilarginine. As NO is a highly reactive and short-lived molecule, its levels are often determined by measuring its more stable downstream products, nitrite and nitrate, using methods like the Griess assay. oxfordbiomed.com

Protein nitration, the addition of a nitro group to tyrosine residues, is a marker of nitrosative stress and is often increased in inflammatory conditions where NO production is high. semanticscholar.orgnih.gov The extent of protein nitration can be assessed using techniques such as enzyme-linked immunosorbent assays (ELISAs) or Western blotting with antibodies specific for 3-nitrotyrosine. semanticscholar.orgbmglabtech.com These assays can help determine whether tilarginine's inhibition of NO production leads to a reduction in protein nitration and associated cellular damage. core.ac.uk

Table 3: Biochemical Assays in Tilarginine Research

| Assay | Analyte | Purpose |

|---|---|---|

| Griess Assay | Nitrite and Nitrate | To quantify total NO production. oxfordbiomed.com |

| ELISA/Western Blot for 3-nitrotyrosine | Nitrated Proteins | To measure the extent of protein nitration as a marker of nitrosative stress. semanticscholar.orgbmglabtech.com |

| Mass Spectrometry-based Metabolomics | Various Metabolites | To obtain a comprehensive profile of metabolic changes induced by tilarginine. frontiersin.org |

Bioinformatic and Computational Approaches in Target and Pathway Discovery (e.g., Interactome Analysis)

Bioinformatic and computational approaches are increasingly important in drug discovery and for understanding the complex biological networks affected by compounds like tilarginine. frontiersin.orgnih.gov These methods can analyze large datasets from "omics" technologies (genomics, proteomics, metabolomics) to identify potential drug targets and elucidate molecular pathways. nih.govnih.gov

Interactome analysis, which maps the interactions between proteins and other molecules, can be used to predict the broader effects of inhibiting NOS. nih.gov By integrating data from various sources, network-based approaches can identify connections between drug targets, diseases, and genes, potentially revealing novel therapeutic applications for tilarginine. nih.gov For example, protein-protein interaction analysis can decipher links between NOS2 and other key signaling molecules, providing insights into the pathways through which tilarginine exerts its effects. google.com Computational docking studies can also be used to model the interaction of tilarginine with the active site of NOS isoforms, helping to understand its inhibitory mechanism at a molecular level. frontiersin.org

Future Research Directions and Unanswered Questions in Preclinical Science

Exploring Selective NOS Inhibition for Enhanced Therapeutic Specificity

A significant challenge with tilarginine (B1682903) is its non-selective nature, inhibiting all three NOS isoforms (nNOS, eNOS, and iNOS). abmole.comtargetmol.com This lack of specificity can lead to undesirable effects, as both constitutive (eNOS, nNOS) and inducible (iNOS) nitric oxide production have distinct physiological roles. tandfonline.com Future preclinical research is focused on developing analogs of tilarginine or co-administration strategies that could offer greater selectivity for the inducible isoform (iNOS), which is often upregulated in inflammatory conditions. nih.gov The rationale is to mitigate the pathological effects of excessive NO production in diseases like septic shock, while preserving the beneficial functions of constitutively produced NO, such as maintaining vascular tone. nih.gov

Table 1: Isoform Selectivity of Tilarginine

| NOS Isoform | Species | Ki Value (μM) |

| nNOS | Rat | ~0.18 |

| eNOS | Human | ~0.4 |

| iNOS | Mouse | ~6 |

| Data sourced from AbMole BioScience and MedchemExpress. abmole.commedchemexpress.com |

This table is interactive. You can filter and sort the data.

Investigating Optimal Modulation of NO Levels in Preclinical Models

The concentration of NO at a particular site and the duration of exposure are critical determinants of its physiological or pathological effects. nih.gov High concentrations of NO can be detrimental, while physiological levels are crucial for normal cellular function. nih.gov Preclinical studies have shown that tilarginine can dose-dependently inhibit NO production. nih.gov Future research will need to meticulously investigate the dose-response relationship of tilarginine in various disease models to identify a therapeutic window that optimally modulates NO levels. This involves finding a balance where pathological NO production is suppressed without critically compromising essential physiological processes that rely on NO signaling. nih.gov Studies in animal models of hypertension have shown that while NOS inhibitors can increase blood pressure, co-administration with L-arginine can reverse these effects and increase NO content, highlighting the delicate balance required. cardiologyres.org

Elucidating the Full Spectrum of Metabolic Adaptations Induced by Tilarginine

The influence of nitric oxide extends beyond vasodilation to encompass broad effects on cellular metabolism. nih.gov By inhibiting NO synthesis, tilarginine can indirectly alter various metabolic pathways. Arginine, the substrate for NOS, is also a key player in several other metabolic processes, including the urea (B33335) cycle, and the synthesis of proline, and polyamines. nih.govfrontiersin.org Inhibition of the NOS pathway can, therefore, shunt arginine towards these other pathways, leading to a cascade of metabolic adaptations. frontiersin.org For instance, arginine deprivation in cancer cells has been shown to perturb mitochondrial function and the TCA cycle. nih.gov Furthermore, there is a complex interplay between NOS activity and the metabolism of glucose and fatty acids. nih.gov Future preclinical research should employ metabolomic and transcriptomic approaches to comprehensively map the metabolic shifts induced by tilarginine in different tissues and disease states. This could reveal novel therapeutic opportunities or potential metabolic liabilities associated with its use. soton.ac.uk

Identifying Novel Molecular Targets Beyond NOS Inhibition

While the primary mechanism of tilarginine is the competitive inhibition of nitric oxide synthase, the possibility of off-target effects or the modulation of other signaling pathways cannot be entirely dismissed. tandfonline.com Preclinical investigations should remain open to identifying novel molecular targets of tilarginine. This could involve screening for interactions with other enzymes, receptors, or signaling proteins, particularly those involved in pathways that are closely linked to NO signaling. unige.ch For example, the downstream signaling of NO involves soluble guanylate cyclase (sGC) and the production of cGMP. nih.gov While tilarginine acts upstream, investigating its potential influence on the components of this downstream pathway could provide a more complete picture of its pharmacological effects. Research into other inhibitors of redox-sensitive enzymes has sometimes revealed unexpected off-target effects, which can be either beneficial or detrimental. unige.ch

Developing Advanced Preclinical Models to Mimic Complex Pathophysiologies

The translation of findings from preclinical models to clinical success is a major challenge in drug development. For a compound like tilarginine, which modulates a fundamental signaling molecule, the use of overly simplistic disease models may not accurately predict its effects in complex human diseases. google.com Future preclinical research should focus on developing and utilizing more sophisticated models that better recapitulate the multifaceted nature of human pathologies. nih.gov This includes the use of organoids, "organ-on-a-chip" technologies, and genetically engineered animal models that incorporate relevant comorbidities, such as diabetes or cardiovascular disease. lumc.nlmedicilon.comthermofisher.com For instance, studying the effects of tilarginine in a model of diabetic stroke would be more clinically relevant than using a model of stroke in otherwise healthy animals. google.com Such advanced models can provide more predictive data on both the efficacy and potential complications of tilarginine therapy.

Assessment of Tilarginine in Combination with Other Experimental Therapies in Preclinical Settings

Given the complexity of many diseases, combination therapy is often a more effective approach than monotherapy. Preclinical studies are beginning to explore the potential of tilarginine in combination with other therapeutic agents. For example, in the context of cancer, combining tilarginine with chemotherapy has shown promise in preclinical models of triple-negative breast cancer by potentially reversing chemoresistance. galeratx.com Other preclinical studies have investigated the combination of NOS inhibitors with NADPH oxidase inhibitors and soluble guanylate cyclase agonists for the treatment of brain ischemia. google.com Future research should systematically evaluate the synergistic or additive effects of tilarginine with a range of other experimental therapies, including immunotherapies, targeted therapies, and other modulators of redox signaling. csic.esduchenneuk.org These studies will be crucial in identifying novel therapeutic strategies for a variety of diseases.

Table 2: Investigated Preclinical Combinations with Tilarginine or other NOS inhibitors

| Disease Model | Combination Agent(s) | Observed/Hypothesized Effect |

| Triple-Negative Breast Cancer | Chemotherapy (e.g., Taxanes) | Reversal of chemoresistance, tumor growth regression. galeratx.comclinicaltrials.gov |

| Brain Ischemia | NADPH oxidase inhibitor, soluble guanylate cyclase agonist | Neuroprotection, reduction of infarct volume. google.com |

| Duchenne Muscular Dystrophy | Tamoxifen, L-citrulline, Metformin | Potential additive effects on muscle function and health. duchenneuk.org |

| Anaphylactic Shock | --- | Modulation of hypotension. mdpi.com |

| Sepsis | Inotropes | Potential for more beneficial hemodynamic outcomes. nih.gov |

| This table is interactive. You can filter and sort the data. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tilarginine citrate, and how can purity be validated?

- Methodological Answer: Synthesis should follow protocols for amino acid derivatives, using citric acid neutralization with L-NG-monomethyl arginine under controlled pH (5.5–6.5) and temperature (25–30°C). Purity validation requires HPLC with UV detection (λ = 210 nm) and comparison to reference standards. Reproducibility hinges on detailed reporting of solvent ratios, reaction times, and purification steps (e.g., recrystallization solvents) .

- Key Parameters: Yield optimization via factorial design experiments; impurity profiling using mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use -NMR (DO, 400 MHz) to verify methyl groups on the guanidine moiety (δ 2.8–3.1 ppm) and citrate backbone (δ 2.5–2.7 ppm). IR spectroscopy can confirm carboxylate (1600–1650 cm) and amine (3300–3500 cm) groups .

- Purity Assessment: Combine reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection to quantify counterion stoichiometry .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS for byproducts (e.g., free arginine or citric acid). Include photostability assessments per ICH Q1B guidelines .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in this compound pharmacokinetic studies?

- Methodological Answer:

- Standardization: Use inbred animal models (e.g., Sprague-Dawley rats) and control diets to minimize metabolic variability.

- Analytical Rigor: Apply population pharmacokinetic (PopPK) modeling to account for inter-subject differences. Validate plasma concentration assays using stable isotope-labeled internal standards .

Q. How can conflicting in vitro vs. in vivo efficacy data for this compound be resolved?

- Methodological Answer:

- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 in cell lines to identify off-target effects not observed in vivo.

- Translational Models: Employ humanized mouse models or 3D organoids to bridge in vitro findings. Validate biomarkers (e.g., nitric oxide inhibition) across both systems .

Q. What are the best practices for evaluating this compound’s enzyme inhibition kinetics?

- Methodological Answer:

- Assay Design: Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm) with purified nitric oxide synthase. Include positive controls (e.g., L-NAME) and substrate saturation curves.

- Data Analysis: Fit data to Michaelis-Menten models with nonlinear regression (GraphPad Prism). Report values using Cheng-Prusoff equation for competitive inhibition .

Q. How should researchers address ethical considerations in this compound’s preclinical toxicity studies?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies:

- Sample Size Justification: Power analysis (α = 0.05, β = 0.2) to minimize unnecessary animal use.

- Endpoint Humane Criteria: Predefine clinical signs (e.g., >20% weight loss) for euthanasia. Include sham-operated controls in surgical models .

Methodological Frameworks

- PICOT Alignment: For in vivo studies, structure questions around P opulation (e.g., diabetic rats), I ntervention (dose range), C omparison (placebo), O utcome (aortic relaxation), and T ime (8-week exposure) .

- FINER Criteria: Ensure questions are F easible (e.g., accessible isotopes), I nteresting (novel mechanism), N ovel (understudied citrate derivative), E thical, and R elevant (hypertension therapy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products